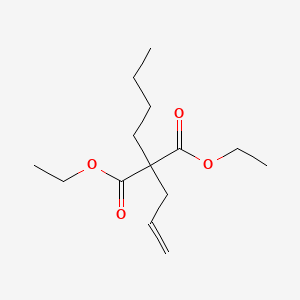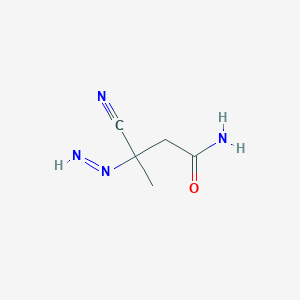
3-Cyano-3-diazenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-3-diazenylbutanamide is an organic compound characterized by the presence of a cyano group (-CN) and a diazenyl group (-N=N-) attached to a butanamide backbone
Preparation Methods
The synthesis of 3-Cyano-3-diazenylbutanamide typically involves the reaction of cyanoacetamide with appropriate diazonium salts under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a base to facilitate the formation of the diazenyl group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
-
Synthetic Routes
Direct Diazotization: Cyanoacetamide is treated with diazonium salts in the presence of a base to form this compound.
Catalytic Methods: Catalysts such as palladium or copper may be used to enhance the reaction efficiency and selectivity.
-
Reaction Conditions
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Aqueous or organic solvents can be used depending on the specific reaction requirements.
Catalysts: Palladium or copper catalysts may be employed to improve reaction rates and yields.
Chemical Reactions Analysis
3-Cyano-3-diazenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the cyano and diazenyl groups, which can participate in different types of chemical transformations.
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield amines or other reduced derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents at moderate temperatures.
Products: Substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Cyano-3-diazenylbutanamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
-
Chemistry
Synthesis of Heterocycles: Used as a precursor for the synthesis of various heterocyclic compounds.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
-
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Labeling: Used in biochemical assays for labeling and tracking proteins.
-
Medicine
Anticancer Activity: Studied for its potential anticancer properties, particularly in inhibiting tumor growth.
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
-
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-Cyano-3-diazenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their structure and function.
-
Molecular Targets
Enzymes: Inhibits enzymes by forming covalent bonds with active site residues.
Proteins: Binds to specific proteins, altering their conformation and activity.
-
Pathways Involved
Metabolic Pathways: Interferes with key metabolic pathways, leading to changes in cellular function.
Signal Transduction: Modulates signal transduction pathways, affecting cellular responses to external stimuli.
Comparison with Similar Compounds
3-Cyano-3-diazenylbutanamide can be compared with other similar compounds to highlight its unique properties and applications.
-
Similar Compounds
3-Cyano-3-aza-β-amino Acid Derivatives: Known for their enzyme inhibition properties.
2-Amino-3-cyano-4H-chromenes: Noted for their pharmacological activities.
Azo Dye Derivatives: Used in various industrial applications.
-
Uniqueness
Chemical Structure: The presence of both cyano and diazenyl groups in this compound provides unique reactivity and versatility in chemical reactions.
Applications: Its diverse applications in chemistry, biology, medicine, and industry make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-cyano-3-diazenylbutanamide |
InChI |
InChI=1S/C5H8N4O/c1-5(3-6,9-8)2-4(7)10/h8H,2H2,1H3,(H2,7,10) |
InChI Key |
YUMGOQQDPADOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)(C#N)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


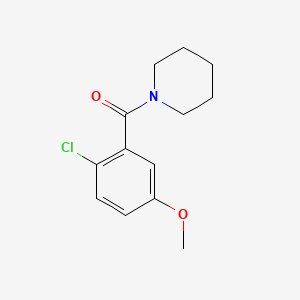

![[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate](/img/structure/B14758899.png)

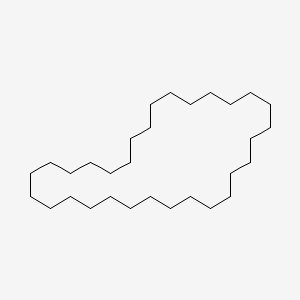
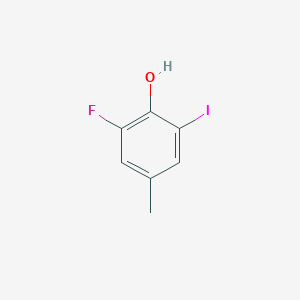

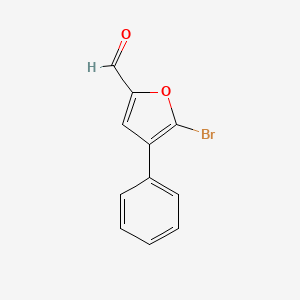
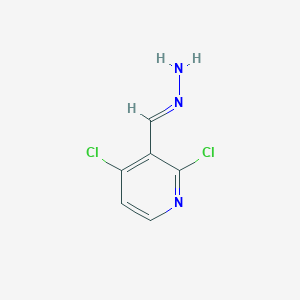
![(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14758947.png)
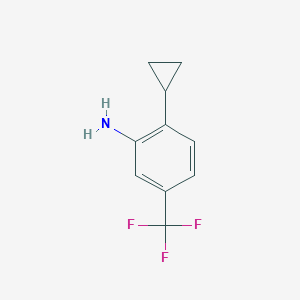
![3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)

